

# YM-750 (CAS: 138046-43-2): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | YM-750  |           |
| Cat. No.:            | B180648 | Get Quote |

An In-depth Review of the Potent ACAT Inhibitor for Drug Development Professionals

Core Compound: **YM-750** CAS Number: 138046-43-2 Molecular Formula: C<sub>31</sub>H<sub>36</sub>N<sub>2</sub>O Mechanism of Action: Acyl-CoA: Cholesterol Acyltransferase (ACAT) Inhibitor

This technical guide provides a comprehensive overview of **YM-750**, a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on its mechanism of action, experimental applications, and quantitative data.

## Introduction

YM-750 is a small molecule inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an intracellular enzyme responsible for the esterification of cholesterol.[1][2][3] By catalyzing the formation of cholesteryl esters from cholesterol and long-chain fatty acids, ACAT plays a crucial role in cellular cholesterol homeostasis and is implicated in the pathogenesis of atherosclerosis.[1][2][3] YM-750 has demonstrated significant hypocholesterolemic and anti-atherosclerotic properties in preclinical studies, making it a compound of interest for the development of novel therapies for cardiovascular diseases.

# **Quantitative Data**

The following table summarizes the key quantitative data for **YM-750** based on available research.



| Parameter                          | Value          | Species/System | Reference |
|------------------------------------|----------------|----------------|-----------|
| IC <sub>50</sub> (ACAT inhibition) | 0.18 μΜ        | Not specified  | [1][3]    |
| In Vivo Efficacy                   |                |                |           |
| Plasma Cholesterol<br>Reduction    | Dose-dependent | Animal models  | [1]       |
| Atherosclerotic Lesion Reduction   | Significant    | Animal models  | [1]       |

# Signaling Pathway of ACAT Inhibition in Macrophages

The primary mechanism by which **YM-750** is thought to exert its anti-atherosclerotic effects is through the inhibition of ACAT1 in macrophages. In the arterial intima, macrophages take up modified low-density lipoprotein (LDL), leading to an accumulation of intracellular free cholesterol. ACAT1 esterifies this excess cholesterol into cholesteryl esters, which are then stored in lipid droplets, leading to the formation of "foam cells," a hallmark of atherosclerotic plaques. By inhibiting ACAT1, **YM-750** prevents the formation of these cholesteryl esters, thereby reducing foam cell formation and the progression of atherosclerosis.

Below is a diagram illustrating the signaling pathway of macrophage foam cell formation and the point of intervention for **YM-750**.





Click to download full resolution via product page

Caption: **YM-750** inhibits ACAT1 in macrophages, blocking cholesterol esterification.

# **Experimental Protocols**

This section details the methodologies for key experiments involving **YM-750**, based on published literature.

### **In Vitro ACAT Inhibition Assay**

Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **YM-750** against ACAT activity.

#### Methodology:

- Enzyme Source: Microsomes are prepared from a suitable source, such as rat liver or cultured cells (e.g., THP-1 macrophages).
- Substrate: [14C]-oleoyl-CoA is used as the radiolabeled substrate.
- Assay Buffer: A suitable buffer (e.g., phosphate buffer, pH 7.4) containing bovine serum albumin (BSA) is used.
- Procedure: a. Microsomal protein is pre-incubated with varying concentrations of **YM-750** (or vehicle control) for a specified time at 37°C. b. The reaction is initiated by the addition of [14C]-oleoyl-CoA. c. The reaction is allowed to proceed for a defined period and then stopped by the addition of a quenching solution (e.g., isopropanol/heptane). d. The formed [14C]-cholesteryl oleate is extracted and separated from the unreacted substrate using thin-layer chromatography (TLC). e. The radioactivity of the cholesteryl ester spot is quantified using a scintillation counter.
- Data Analysis: The percentage of inhibition at each concentration of YM-750 is calculated relative to the vehicle control. The IC<sub>50</sub> value is determined by non-linear regression analysis of the concentration-response curve.

# In Vivo Anti-Atherosclerotic Efficacy in Animal Models



Objective: To evaluate the effect of **YM-750** on the development of atherosclerotic lesions in a relevant animal model.

#### Methodology:

- Animal Model: Apolipoprotein E-deficient (ApoE<sup>-</sup>/<sup>-</sup>) mice or LDL receptor-deficient (LDLR<sup>-</sup>/
   <sup>-</sup>) mice are commonly used models of atherosclerosis.
- Diet: Animals are fed a high-fat, high-cholesterol "Western-type" diet to induce hypercholesterolemia and accelerate atherosclerosis.
- Drug Administration: **YM-750** is administered orally (e.g., by gavage or mixed in the diet) at various doses for a specified duration (e.g., 8-12 weeks). A control group receives the vehicle.
- Outcome Measures: a. Plasma Lipid Profile: Blood samples are collected at baseline and at
  the end of the study to measure total cholesterol, LDL cholesterol, HDL cholesterol, and
  triglycerides. b. Atherosclerotic Lesion Analysis: i. At the end of the treatment period, animals
  are euthanized, and the aorta is dissected. ii. The extent of atherosclerotic lesions in the
  aortic root is quantified by staining with Oil Red O and morphometric analysis. iii. The total
  lesion area in the entire aorta can be assessed by en face analysis after staining with Sudan
  IV.
- Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., t-test or ANOVA) to compare the treatment groups with the control group.

## **Macrophage Foam Cell Formation Assay**

Objective: To assess the ability of **YM-750** to inhibit the formation of foam cells from macrophages in vitro.

#### Methodology:

- Cell Line: The human monocytic cell line THP-1 is a commonly used model.[4][5][6]
- Differentiation: THP-1 monocytes are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.



- Foam Cell Induction: Differentiated macrophages are incubated with oxidized low-density lipoprotein (ox-LDL) or acetylated LDL (ac-LDL) to induce lipid accumulation and foam cell formation.
- Treatment: Cells are co-incubated with the lipid source and varying concentrations of YM-750 or vehicle control.
- Assessment of Lipid Accumulation: a. Oil Red O Staining: Cells are fixed and stained with Oil Red O, which specifically stains neutral lipids (cholesteryl esters and triglycerides). The extent of staining is visualized by microscopy and can be quantified by extracting the dye and measuring its absorbance. b. Cholesterol Measurement: Cellular cholesterol content (free and esterified) can be quantified using enzymatic assays or high-performance liquid chromatography (HPLC).
- Data Analysis: The effect of YM-750 on lipid accumulation is expressed as a percentage of the control (vehicle-treated) cells.

### Conclusion

**YM-750** is a potent ACAT inhibitor with demonstrated anti-atherosclerotic and hypocholesterolemic effects in preclinical models. Its mechanism of action, centered on the inhibition of cholesteryl ester formation in macrophages, makes it a compelling candidate for further investigation in the context of cardiovascular disease. The experimental protocols outlined in this guide provide a framework for researchers to further explore the therapeutic potential of **YM-750** and similar compounds. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to assess its safety and efficacy in clinical settings.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

1. researchgate.net [researchgate.net]



- 2. researchgate.net [researchgate.net]
- 3. macrophage cholesterol accumulation: Topics by Science.gov [science.gov]
- 4. arya.mui.ac.ir [arya.mui.ac.ir]
- 5. Long-term, in vivo therapeutic effects of a single dose of miR-145 micelles for atherosclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [YM-750 (CAS: 138046-43-2): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b180648#ym-750-cas-number-138046-43-2-information]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com